MS31 is a synthetic organic compound recognized as a potent and selective inhibitor of the spindlin 1 protein, which is involved in various biological processes, particularly in the regulation of gene expression through its interaction with methylated lysine residues. The compound is characterized by its ability to bind specifically to the Tudor domain II of spindlin 1, thereby disrupting its function and potentially influencing downstream signaling pathways. The molecular formula for MS31 is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol . Its structural characteristics include multiple aromatic rings and functional groups that contribute to its binding affinity and selectivity.
The biological activity of MS31 is predominantly linked to its role as a spindlin 1 inhibitor. By blocking the interaction between spindlin 1 and methylated lysines, MS31 can influence various cellular processes, including:
The synthesis of MS31 typically involves multi-step organic synthesis techniques, including:
MS31 has several notable applications in research and potential therapeutic areas:
Interaction studies involving MS31 focus on its binding characteristics with spindlin 1 and other proteins that contain methylated lysines. These studies utilize techniques such as:
Several compounds exhibit similar properties or mechanisms of action to MS31, particularly those targeting methyllysine readers or epigenetic regulators. Here are some notable examples:
Compound Name | Structure Characteristics | Mechanism of Action |
---|---|---|
Compound A | Methyllysine reader inhibitor | Inhibits binding to methylated lysines |
Compound B | Selective inhibitor of other Tudor domain proteins | Competes with methylated peptides |
Compound C | Broad-spectrum epigenetic modulator | Alters multiple epigenetic pathways |
What sets MS31 apart from these compounds is its high selectivity towards spindlin 1, making it particularly effective in modulating specific biological pathways without affecting other methyllysine readers significantly. This selectivity may offer advantages in therapeutic contexts where precise modulation of gene expression is required without broad-spectrum effects typical of less selective inhibitors .